molecular formula C22H23N3OS B2806517 N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 681269-37-4

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Cat. No. B2806517
CAS RN: 681269-37-4
M. Wt: 377.51
InChI Key: OHVVHOVOJPKEKR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis, Structure, and Heck Cyclization of N-Acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline This study outlines the synthesis of certain atropisomers by treating 2-iodo-2,4-dimethylaniline with 3,4-dibromo-4-methyltetrahydro-2H-pyran, followed by treatment with acetyl bromide or 4-nitrobenzoyl chloride. The resultant compounds were subjected to heating with palladium(II) acetate, copper(II) acetate, and N,N,N′,N′-tetramethylethane-1,2-diamine, leading to heterocyclization to N-acetyl-4a,6,8-trimethyl-1,4a,9,9a-tetrahydropyrano[3,4-b]indole (Skladchikov, Suponitskii, & Gataullin, 2013).

Chemical Synthesis Methods

Solvent-free One-pot Cyclization and Acetylation of Chalcones This study details a solvent-free microwave irradiation method for synthesizing 1-N-acetyl pyrazoles, including 1-(3-(3,4-dimethylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl) ethanones. This method uses substituted chalcones, hydrazine hydrate, and acetic anhydride in the presence of a fly-ash: PTS catalyst. The synthesized 1-N-acetyl pyrazoline derivatives were characterized, and their spectral data were analyzed, establishing the influence of substituents on the spectral properties (Thirunarayanan & Sekar, 2016).

Crystallography and Molecular Structure

A Functionalized Enol Lactone Containing a Protected α-amino Acid This research presents the crystal structure of N-(3,9-dimethyl-4-phenyl-2,5-dioxo-3,4-dihydro-2H,5H-pyrano[3,2-c]chromen-3-yl)-N-methylbenzamide methanol monosolvate, determined through X-ray diffraction. The study discusses structural parameters in light of ab initio calculations (Bruno et al., 2010).

Biological Activities and Applications

Regioselectivity of 1,3-dipolar Cycloadditions and Antimicrobial Activity This research emphasizes the antimicrobial activities of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. The study provides a comprehensive synthesis protocol and evaluates the antimicrobial activities of the synthesized compounds, noting an adequate inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-13-5-7-17(9-15(13)3)22(26)23-21-19-11-27-12-20(19)24-25(21)18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVVHOVOJPKEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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